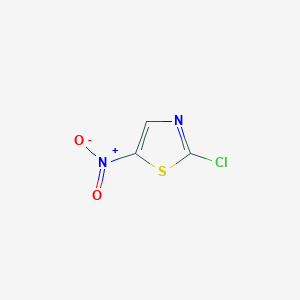

2-Chloro-5-nitrothiazole

描述

2-Chloro-5-nitrothiazole (C₃H₂ClN₃O₂S) is a nitro-substituted thiazole derivative characterized by a chlorine atom at position 2 and a nitro group at position 3. Its synthesis typically involves nucleophilic substitution reactions. For instance, it is prepared by reacting 2-chloroacetyl chloride with 5-nitro-2-aminothiazole in the presence of triethylamine . The electron-withdrawing nitro group enhances the electrophilicity of the thiazole ring, making the chlorine atom highly reactive toward nucleophiles like methoxide ions . This compound serves as a precursor in pharmaceutical and agrochemical synthesis due to its versatile reactivity .

属性

IUPAC Name |

2-chloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOMXSLAPRWFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501907 | |

| Record name | 2-Chloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-47-7 | |

| Record name | 2-Chloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Catalytic Chlorination of Nitro-Substituted Precursors

A prominent method involves catalytic chlorination of nitro-substituted aromatic or heteroaromatic compounds using chlorine gas and transition metal catalysts. This method is well-documented for analogues such as 2-chloro-5-nitro-toluene and can be adapted for thiazole derivatives.

- Starting Material: m-nitrotoluene or nitro-substituted heterocycles.

- Catalyst: Transition metals such as iron, nickel, copper, or zinc at molar ratios of 0.01–0.03 relative to the substrate.

- Reaction Conditions: Stirring at 30–80 °C with controlled chlorine gas introduction until substrate conversion reaches >99%.

- Work-up: Sequential washing with water and sodium carbonate solution, phase separation, vacuum distillation to remove moisture, and reduced pressure rectification to obtain high-purity product (~99%).

| Parameter | Value/Range |

|---|---|

| Catalyst type | Fe, Ni, Cu, Zn |

| Catalyst molar ratio | 0.01–0.03 : 1 (catalyst:substrate) |

| Temperature | 30–80 °C |

| Chlorination reagent | Chlorine gas |

| Purity of product | ~99% |

This method offers high selectivity and purity and is scalable for industrial production.

Multi-Step Synthesis via Hydroxy and Amino Intermediates (Analogous to 2-chloro-5-nitropyridine)

For structurally related heterocycles such as 2-chloro-5-nitropyridine, a multi-step synthetic route is used, which could be adapted for thiazole analogues:

Step 1: Synthesis of 2-amino-5-nitro derivative

- Dissolution of 2-amino-5-nitropyridine in aqueous hydrochloric acid (10–15 wt%).

- Cooling to -5 to 0 °C.

- Controlled dropwise addition of sodium nitrite solution at 0–5 °C.

- Stirring for 30–45 minutes until reaction completion confirmed by TLC.

- Filtration and distillation to isolate product.

Step 2: Conversion to 2-hydroxy-5-nitro derivative

- Recrystallization from a 2:1 water-alcohol mixture.

- Yield: ~81.3%.

Step 3: Chlorination to 2-chloro-5-nitro derivative

- Reaction of 2-hydroxy-5-nitropyridine with N,N-diethyl aniline and etamon chloride in phosphorus oxychloride.

- Temperature: 120–125 °C.

- Reaction time: 5–8 hours.

- Work-up includes cooling, removal of excess phosphorus oxychloride under reduced pressure, ice quenching, filtration, washing, and drying.

- Yield: ~76.9%.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1. Diazotization | 2-amino-5-nitropyridine, HCl, NaNO2, 0–5 °C | - |

| 2. Hydroxy formation | Recrystallization from water/alcohol mixture | 81.3 |

| 3. Chlorination | POCl3, N,N-diethyl aniline, etamon chloride, 120–125 °C, 5–8 h | 76.9 |

This approach emphasizes controlled temperature and reagent ratios to minimize by-products and maximize yield.

Catalytic Systems and Reaction Optimization

Research indicates that the choice of catalyst and reaction parameters significantly impacts the yield and purity of 2-chloro-5-nitrothiazole and its analogues.

- Transition metal catalysts (Fe, Ni, Cu, Zn) facilitate selective chlorination.

- Reaction temperature control (30–80 °C for chlorination; 120–125 °C for POCl3-mediated chlorination) is critical.

- Use of phosphorus oxychloride as chlorinating agent in presence of suitable amines enhances chlorination efficiency.

- Post-reaction work-up involving washing, vacuum distillation, and recrystallization ensures high purity.

Summary Table of Preparation Methods

| Method Type | Starting Material | Chlorinating Agent | Catalyst/ Additives | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic Chlorination | m-nitrotoluene or nitrothiazole | Chlorine gas | Fe, Ni, Cu, Zn (0.01–0.03 mol ratio) | 30–80 | ~99 purity | Industrially scalable, high purity |

| Multi-step Hydroxy Route | 2-amino-5-nitro derivative | POCl3 | N,N-Diethyl aniline, etamon chloride | 120–125 | ~77 | Multi-step, controlled temperature |

Research Findings and Practical Considerations

- The catalytic chlorination method offers a direct and efficient route with minimal by-products, suitable for scale-up.

- The multi-step hydroxy intermediate route, while more complex, allows for high selectivity and yield in heterocyclic systems.

- Temperature and reagent molar ratios are critical parameters for optimizing yield and purity.

- Purification steps involving aqueous washes and vacuum distillation are necessary to remove impurities and residual reagents.

- The use of transition metal catalysts in chlorination reactions reduces the need for harsh conditions and improves environmental compatibility.

化学反应分析

Types of Reactions: 2-Chloro-5-nitrothiazole undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reaction with sodium methoxide in methanol yields 2-methoxy-5-nitrothiazole.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid.

Coupling Reactions: It can participate in coupling reactions with aryl diazonium salts to form azo dyes.

Major Products:

2-Methoxy-5-nitrothiazole: Formed via nucleophilic substitution.

2-Amino-5-nitrothiazole: Formed via reduction of the nitro group.

科学研究应用

Chemical Properties and Reactions

Chemical Structure : The molecular formula of 2-Chloro-5-nitrothiazole is C3HClN2O2S. The presence of the chlorine atom at the second position and the nitro group at the fifth position contributes to its electrophilic character.

Types of Reactions :

- Nucleophilic Substitution : C5NP can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Reduction Reactions : The nitro group in C5NP can be reduced to an amino group using reducing agents like iron powder in acetic acid.

- Coupling Reactions : It can participate in coupling reactions with aryl diazonium salts, leading to the formation of azo dyes.

Medicinal Chemistry

C5NP has been explored for its potential in developing new pharmaceuticals. Its bioactive properties suggest possible applications in treating infections caused by bacteria and parasites. Studies have indicated that derivatives of C5NP exhibit antimicrobial and antiparasitic activities, making it a candidate for further pharmacological exploration.

Agrochemicals

In agrochemical research, C5NP is utilized as an intermediate in synthesizing various pesticides and herbicides. Its chemical properties allow for modifications that enhance efficacy against specific agricultural pests.

Materials Science

C5NP serves as a building block in materials science, particularly in the synthesis of polymers and other materials with specialized properties. Its ability to participate in various chemical reactions makes it valuable for creating functional materials.

The biological activity of this compound has been extensively studied, particularly its antimicrobial and antiparasitic effects. The mechanisms through which it operates include:

- Redox Activity : The nitro group can be reductively activated in hypoxic conditions, generating reactive intermediates that can damage cellular components.

- Targeting Enzymes : Studies have shown that C5NP can inhibit key enzymes involved in energy metabolism in anaerobic organisms, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for certain pathogenic bacteria and parasites.

Case Studies

- Microbial Degradation : Research highlighted a bacterial strain capable of utilizing C5NP as a sole carbon and nitrogen source, indicating potential for bioremediation applications. This study demonstrated that specific microbial strains could degrade C5NP effectively, suggesting its utility in environmental cleanup efforts.

- Synthesis of Analogues : A library of analogues based on C5NP was synthesized to enhance antibacterial properties. Some modifications resulted in compounds exhibiting greater efficacy against specific microorganisms than C5NP itself.

- Antitrypanosomal Activity : Investigations into nitrothiazole-based compounds revealed significant antitrypanosomal activity, with certain derivatives outperforming traditional treatments. This suggests that C5NP could play a role in combating parasitic infections like Trypanosomiasis.

Data Tables

| Study Focus | Findings |

|---|---|

| Microbial Degradation | Specific bacterial strains can utilize C5NP as a carbon source, indicating bioremediation potential. |

| Synthesis of Analogues | Modifications of C5NP led to more effective antibacterial compounds against PFOR-utilizing microorganisms. |

| Antitrypanosomal Activity | Derivatives showed enhanced potency against Trypanosoma species compared to traditional treatments. |

作用机制

The biological activity of 2-Chloro-5-nitrothiazole is primarily attributed to its ability to undergo redox reactions. The nitro group can be reductively activated in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This mechanism is similar to that of other nitroheterocyclic compounds, which are known to exert antimicrobial and antiparasitic effects by generating reactive nitrogen species.

相似化合物的比较

Comparison with Structurally Similar Thiazole Derivatives

Reactivity with Nucleophiles

The nitro group in 2-chloro-5-nitrothiazole significantly accelerates substitution reactions compared to analogs with electron-donating substituents. For example:

- 2-Chloro-5-methylthiazole : The methyl group at position 5 is electron-donating, reducing the electrophilicity of the thiazole ring. This compound reacts with methoxide ions 1.6 × 10⁷ times slower than this compound .

- 2-Chloro-5-aminomethylthiazole: The aminomethyl group introduces steric hindrance and electron-donating effects, further decreasing reactivity compared to the nitro-substituted analog .

Table 1: Reaction Rate Comparison with Methoxide Ions

| Compound | Substituent at Position 5 | Relative Reaction Rate |

|---|---|---|

| This compound | Nitro (NO₂) | 1.6 × 10⁷ |

| 2-Chloro-5-methylthiazole | Methyl (CH₃) | 1 (Baseline) |

Structural Analogs and Substituent Effects

A. 2-Chloro-5-methylthiazole (C₄H₄ClNS)

- Applications : Used in materials science and as a building block for heterocyclic synthesis .

- Key Difference : The methyl group reduces ring electrophilicity, limiting its utility in nucleophilic substitution reactions compared to nitro-substituted derivatives .

B. 2-Amino-5-nitrothiazole (C₃H₃N₃O₂S)

- Applications: Studied for antitrypanosomal activity and solvent interactions .

- Key Difference: Replacement of chlorine with an amino group alters solubility and hydrogen-bonding capacity. Solubility studies in ethanol, acetonitrile, and NNDMF reveal strong solute-solvent interactions due to the amino group’s polarity .

C. 5-Chloro-2-methylbenzothiazole (C₈H₆ClNS)

Solubility and Solvent Interactions

- This compound: Limited solubility data, but the nitro group likely reduces solubility in polar solvents due to its electron-withdrawing nature.

- 2-Amino-5-nitrothiazole: Exhibits concentration- and temperature-dependent solubility in ethanol and acetonitrile, driven by hydrogen bonding between the amino group and solvents .

生物活性

2-Chloro-5-nitrothiazole (C5NP) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article synthesizes current research findings, elucidating the mechanisms of action, biological effects, and potential therapeutic uses of C5NP.

Chemical Structure and Properties

This compound is characterized by a thiazole ring with a chlorine atom and a nitro group at the 2 and 5 positions, respectively. This structure enables the compound to participate in various redox reactions, which are crucial for its biological activity. The nitro group can be reductively activated in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components.

The biological activity of C5NP primarily stems from its ability to undergo redox reactions, which facilitates the formation of reactive species capable of interacting with cellular targets. Research indicates that these reactive intermediates can inhibit essential metabolic pathways in microorganisms, particularly through the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme critical for energy metabolism in anaerobic bacteria .

Antimicrobial Activity

C5NP has demonstrated broad-spectrum antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that C5NP exhibits activity against Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. Its mechanism involves the inhibition of PFOR, leading to disrupted energy metabolism in these pathogens .

- Antiparasitic Effects : The compound has also been evaluated for its antiparasitic potential. Research indicates that derivatives of C5NP show promising activity against Giardia lamblia and Cryptosporidium parvum, both significant intestinal parasites .

Case Studies and Research Findings

Several studies have explored the biological activity of C5NP and its derivatives:

- Microbial Degradation : A study highlighted the capability of a specific bacterial strain (CNP-8) to utilize C5NP as a sole carbon and nitrogen source, indicating its potential for bioremediation applications. The strain demonstrated a lag phase before rapid growth correlated with substrate utilization .

- Synthesis of Analogues : Researchers synthesized a library of analogues based on C5NP to enhance its antibacterial properties. Some modifications resulted in compounds that were more effective than C5NP itself against PFOR-utilizing microorganisms .

- Antitrypanosomal Activity : Another investigation focused on nitrothiazole-based compounds, revealing significant antitrypanosomal activity. The study found that certain derivatives were more potent than traditional treatments, suggesting a valuable role for C5NP in treating parasitic infections .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

常见问题

Q. What are the standard synthetic routes for 2-chloro-5-nitrothiazole, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or methoxydechlorination reactions. For example, reacting this compound with sodium methoxide in methanol under reflux yields intermediates like 2-methoxy-5-nitrothiazole. Kinetic studies (e.g., using UV-Vis spectroscopy) show that excess methoxide leads to π-anionic complexes (I and II), which decompose into unidentified products . Optimization involves controlling stoichiometry, temperature (60–80°C), and solvent polarity. Reaction progress is monitored via TLC or NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

Key techniques include:

- NMR : To confirm substitution patterns and purity (e.g., distinguishing between Cl and NO₂ groups).

- X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing (e.g., centrosymmetrical dimers via N–H⋯N interactions) .

- UV-Vis spectroscopy : Tracks reaction kinetics and intermediate stability (e.g., λ = 250–600 nm for nitro group analysis) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

The compound is sensitive to moisture and light. Store in anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C. Decomposition under basic conditions (e.g., methoxide) requires inert atmospheres (N₂/Ar) during reactions. Purity is verified via HPLC (>98%) before use .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive thiazole derivatives, such as antiparasitic agents (e.g., nitazoxanide analogs) and anticancer compounds. Functionalization at the 2-chloro position enables coupling with benzamide or hydrazine groups to enhance biological activity .

Q. How do solvent and temperature influence the reactivity of this compound in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states. Elevated temperatures (80–100°C) accelerate reactions but may promote side products like π-complexes. Lower temperatures (25–40°C) favor selectivity in methoxydechlorination .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., π-complex formation vs. direct substitution) affect the synthesis of 2-methoxy-5-nitrothiazole?

Under concentrated methoxide conditions, π-complex intermediates (I and II) form via methoxide attack at the 4-position of the thiazole ring, diverting the reaction from direct substitution. Kinetic studies (Table II in ) reveal this pathway reduces yields of 2-methoxy-5-nitrothiazole. Mitigation involves using dilute methoxide and real-time UV-Vis monitoring to detect intermediates .

Q. What strategies resolve contradictions in reported kinetic data for methoxydechlorination reactions?

Discrepancies arise from solvent polarity, methoxide concentration, and detection limits. For reproducibility:

- Standardize reaction conditions (solvent, temperature).

- Use high-resolution mass spectrometry (HRMS) to identify transient intermediates.

- Cross-validate data with DFT calculations to model transition states .

Q. How can researchers design this compound derivatives with improved pharmacokinetic properties?

- Lipophilicity modulation : Introduce alkyl or aryl groups at the 5-nitro position to enhance membrane permeability.

- Metabolic stability : Replace the nitro group with trifluoromethyl in lead compounds to reduce cytotoxicity.

- Bioisosteric replacement : Substitute the thiazole ring with 1,3,4-thiadiazole for improved solubility .

Q. What analytical methods quantify trace decomposition products in this compound samples?

- GC-MS : Identifies volatile byproducts (e.g., chlorinated hydrocarbons).

- HPLC-MS : Detects non-volatile impurities (e.g., hydrolyzed nitro groups).

- XPS : Measures surface oxidation states to assess degradation extent .

Q. How do intermolecular interactions in crystalline this compound derivatives influence their biological activity?

Hydrogen bonds (e.g., N–H⋯O) and π-π stacking in crystal lattices can stabilize active conformations. For example, N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives form dimers via N–H⋯N bonds, enhancing binding to enzyme active sites (e.g., PFOR enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。